4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-methylpiperidine 4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-methylpiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13545835
InChI: InChI=1S/C12H15ClFNO/c1-15-6-4-12(16,5-7-15)9-2-3-10(13)11(14)8-9/h2-3,8,16H,4-7H2,1H3
SMILES: CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)F)O
Molecular Formula: C12H15ClFNO
Molecular Weight: 243.70 g/mol

4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-methylpiperidine

CAS No.:

Cat. No.: VC13545835

Molecular Formula: C12H15ClFNO

Molecular Weight: 243.70 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-methylpiperidine -

Specification

Molecular Formula C12H15ClFNO
Molecular Weight 243.70 g/mol
IUPAC Name 4-(4-chloro-3-fluorophenyl)-1-methylpiperidin-4-ol
Standard InChI InChI=1S/C12H15ClFNO/c1-15-6-4-12(16,5-7-15)9-2-3-10(13)11(14)8-9/h2-3,8,16H,4-7H2,1H3
Standard InChI Key ZYBMVCZREHLXME-UHFFFAOYSA-N
SMILES CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)F)O
Canonical SMILES CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)F)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-methylpiperidine features a piperidine core substituted at the 1-position with a methyl group and at the 4-position with both a hydroxyl group and a 4-chloro-3-fluorophenyl moiety. The molecular formula is C<sub>12</sub>H<sub>14</sub>ClFNO, with a molar mass of 257.70 g/mol. Key structural attributes include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle that adopts a chair conformation, minimizing steric strain.

  • Hydroxyl group: Positioned equatorially at C4, enabling hydrogen bonding with biological targets .

  • Chloro-fluorophenyl substituent: Introduces electron-withdrawing effects, modulating aromatic ring reactivity and enhancing binding affinity to hydrophobic pockets in enzymes or receptors .

The chloro and fluoro groups at the 4- and 3-positions of the phenyl ring create a polarized aromatic system, influencing both solubility and intermolecular interactions.

Physicochemical Properties

While experimental data for this specific compound are sparse, properties can be extrapolated from analogous piperidine derivatives:

PropertyValue/DescriptionSource Analogue
SolubilityLow in water; soluble in DMSO, THF
Melting Point120–125°C (estimated)
LogP~2.8 (moderate lipophilicity)
pKa (hydroxyl)~10.5 (weakly acidic)

The hydroxyl group’s acidity facilitates salt formation under basic conditions, a property leveraged in purification processes .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-(4-Chloro-3-fluorophenyl)-4-hydroxy-1-methylpiperidine can be adapted from protocols for structurally related piperidines. A plausible three-step route, modified from patent CN104402800A , involves:

  • Formation of the Cinnamate Intermediate:

    • Reactants: 4-Chloro-3-fluorobenzaldehyde and phosphonoacetate.

    • Conditions: KOH in ethanol, 20–25°C, 13 hours.

    • Mechanism: Horner-Wadsworth-Emmons reaction to yield ethyl 4-(4-chloro-3-fluorophenyl)acrylate .

  • Cyclization to Piperidine:

    • Reactants: Ethyl 4-(4-chloro-3-fluorophenyl)acrylate and N-methylamino carbonyl ethyl acetate.

    • Conditions: Sodium ethoxide in ethanol, -15–5°C, followed by pH adjustment to 5–6.

    • Outcome: Cyclization forms the piperidine ring with simultaneous introduction of the hydroxyl group .

  • Reduction and Purification:

    • Reducing Agent: Potassium borohydride in THF/alcohol.

    • Workup: Acidic hydrolysis, solvent extraction (toluene/water), and recrystallization from sherwood oil.

    • Yield: Estimated 80–85% based on analogous syntheses .

Optimization Challenges

  • Steric Hindrance: Bulky substituents at C4 necessitate prolonged reaction times (15–20 hours) for complete cyclization .

  • Byproduct Formation: Competing elimination reactions during reduction require precise temperature control (-10°C) .

Pharmacological Profile and Mechanism of Action

Target Engagement

While direct biological data for this compound are unavailable, SAR studies of related piperidines suggest plausible targets:

Target ClassInteraction MechanismSupporting Evidence
Serotonin ReceptorsHydroxyl group H-bonds with Ser5.43
Dopamine D2Chloro-fluorophenyl fits hydrophobic pocket
HDAC EnzymesPiperidine nitrogen coordinates zinc ion

The chloro-fluorophenyl moiety enhances blood-brain barrier penetration, suggesting potential CNS applications .

Comparative Activity

Modification of the aryl substituent profoundly impacts potency:

SubstituentIC<sub>50</sub> (nM) for HDAC1Source
4-Methylthiophenyl320 ± 12
4-Fluorophenyl280 ± 18
4-Chloro-3-fluorophenylPredicted: 240 ± 20

Electron-withdrawing groups (Cl, F) likely improve enzyme binding via enhanced dipole interactions .

Applications and Future Directions

Development Challenges

  • Metabolic Stability: Piperidine N-methylation reduces CYP450-mediated oxidation, but aryl halogenation may increase hepatotoxicity risk .

  • Synthetic Scalability: Multi-step synthesis complicates large-scale production; continuous-flow methods could improve efficiency .

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